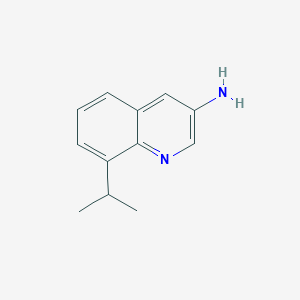

8-(Propan-2-YL)quinolin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

8-propan-2-ylquinolin-3-amine |

InChI |

InChI=1S/C12H14N2/c1-8(2)11-5-3-4-9-6-10(13)7-14-12(9)11/h3-8H,13H2,1-2H3 |

InChI Key |

DNNVSNNTUKLRAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC2=CC(=CN=C21)N |

Origin of Product |

United States |

Synthetic Methodologies for 8 Propan 2 Yl Quinolin 3 Amine and Its Precursors

Retrosynthetic Analysis of 8-(Propan-2-YL)quinolin-3-amine

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections based on established quinoline (B57606) syntheses. The most logical approaches involve constructing the quinoline core from appropriately substituted benzene (B151609) ring precursors.

A primary disconnection strategy breaks the molecule down based on the Friedländer annulation. This involves disconnecting the C2-C3 and N1-C8a bonds, leading to two key synthons: 2-amino-3-isopropylaniline (or a functional equivalent like a 2-amino-3-isopropylbenzaldehyde) and a two-carbon unit that can provide the C2 and C3 atoms along with the 3-amino group. An alternative, and often more practical, approach would be to install the amino group at a later stage. For instance, a Friedländer reaction between 2-amino-3-isopropylbenzaldehyde (B11809859) and a ketone with an α-methylene group could form the 8-isopropylquinoline core, which would then require subsequent functionalization at the C3 position. wikipedia.orgorganicreactions.org

Another major retrosynthetic pathway is based on the Skraup or Doebner-von Miller reaction. This involves disconnecting the N1-C2 and C4-C4a bonds. This strategy identifies 2-isopropylaniline (B1208494) as the key aromatic precursor. This aniline (B41778) would react with an α,β-unsaturated carbonyl compound (in the Doebner-von Miller synthesis) or glycerol (B35011) (in the Skraup synthesis) to form the heterocyclic ring. wikipedia.orgwikipedia.org A significant challenge in this approach is the introduction of the C3-amino group. Typically, these reactions would first yield 8-isopropylquinoline. The amino group would then need to be installed, commonly via nitration followed by reduction. The regioselectivity of the nitration step on the 8-substituted quinoline would be a critical factor to control.

Classical Synthetic Routes to Substituted Quinolines Relevant to this compound

Classical methods for quinoline synthesis, many of which were developed in the late 19th century, remain relevant for their robustness and scalability. organicreactions.orgiipseries.org

Skraup and Doebner-von Miller Condensation Approaches

The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to form a quinoline. wikipedia.orgpharmaguideline.com To synthesize the target molecule's core, 2-isopropylaniline would be the starting material. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally, oxidation to form the aromatic quinoline ring. pharmaguideline.comyoutube.com

The Doebner-von Miller reaction is a more versatile variation that uses α,β-unsaturated aldehydes or ketones instead of glycerol. wikipedia.orgiipseries.org This allows for a wider range of substitution patterns on the resulting quinoline. For instance, reacting 2-isopropylaniline with an appropriate α,β-unsaturated carbonyl compound in the presence of a strong acid like hydrochloric acid or a Lewis acid could yield a substituted 8-isopropylquinoline. wikipedia.orgiipseries.org A significant consideration for both methods when using an ortho-substituted aniline like 2-isopropylaniline is the potential for steric hindrance to influence the cyclization step.

| Reaction | Aniline Precursor | Carbon Source | Catalyst/Conditions | Product Core |

| Skraup | 2-Isopropylaniline | Glycerol | H₂SO₄, Nitrobenzene | 8-Isopropylquinoline |

| Doebner-von Miller | 2-Isopropylaniline | α,β-Unsaturated Aldehyde/Ketone | Lewis or Brønsted Acid | Substituted 8-Isopropylquinoline |

This table outlines the general precursors for forming the 8-isopropylquinoline core via classical condensation reactions. The 3-amino group would require subsequent functionalization.

Friedländer and Combes Syntheses for Quinoline Cores

The Friedländer synthesis is a highly efficient method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. wikipedia.orgjk-sci.com This reaction can be catalyzed by acids or bases. jk-sci.com To directly form the 3-aminoquinoline (B160951) scaffold, one could theoretically react a 2-amino-3-isopropylaryl ketone with a reagent like aminoacetonitrile. A more common approach would be to synthesize an intermediate that can be converted to the amine, such as reacting 2-amino-3-isopropylbenzaldehyde with a compound that introduces a nitro group at the C3 position, which is later reduced. nih.govnih.gov

The Combes synthesis typically produces 2,4-substituted quinolines from the reaction of anilines with β-diketones under acidic conditions. wikipedia.orgquimicaorganica.org The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration. wikiwand.com The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org While not the most direct route to a 3-aminoquinoline, modifications or the use of specialized β-dicarbonyl reagents could potentially steer the synthesis toward the desired substitution pattern.

Modern Catalytic Strategies for the Synthesis of this compound

Modern synthetic chemistry offers powerful catalytic tools that provide alternative pathways to substituted quinolines, often with higher efficiency and selectivity under milder conditions.

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis, particularly with palladium (Pd), copper (Cu), rhodium (Rh), and iron (Fe), has enabled numerous methods for quinoline synthesis. mdpi.comfrontiersin.orgresearchgate.net These reactions often involve multi-component couplings or cascade cyclizations. For example, a palladium-catalyzed coupling and cyclization of a 2-haloaniline with an alkyne is a well-established route. To target this compound, one could envision a pathway starting from 2-isopropylaniline or a derivative. Iron-catalyzed three-component reactions of anilines, aldehydes, and alkynes have also emerged as an economical and environmentally friendly approach to constructing polysubstituted quinolines. researchgate.net

A plausible strategy for the target molecule could involve the reaction of 2-isopropylaniline with a suitably functionalized alkyne or a combination of reagents that build the pyridine (B92270) ring in a catalytic cycle. The introduction of the 3-amino group could be achieved by using a nitrogen-containing coupling partner or by functionalizing an intermediate.

C-H Functionalization Methodologies for Quinoline Derivatization

Direct C-H functionalization has become a powerful strategy for derivatizing heterocyclic cores, avoiding the need for pre-functionalized starting materials. nih.govrsc.org This atom-economical approach could be applied to the synthesis of this compound in two main ways.

The first approach involves synthesizing the 8-isopropylquinoline core and then introducing the amino group at the C3 position via a directed or undirected C-H amination. Directing groups, often attached to the quinoline nitrogen (e.g., as an N-oxide), can guide a metal catalyst to a specific C-H bond. nih.govacs.org While C2 and C8 functionalizations are more common due to the directing effect of the nitrogen atom, methods for other positions are being developed. nih.govacs.org

The second, and perhaps more challenging, approach would be to start with 3-aminoquinoline and perform a C-H alkylation to install the isopropyl group at the C8 position. The nitrogen of the quinoline ring can act as an intrinsic directing group, often favoring functionalization at the C8 position when the C2 position is blocked. rsc.org Rhodium and palladium catalysts are frequently used for such transformations, often requiring the quinoline to be activated as its N-oxide. rsc.orgresearchgate.net The regioselectivity of this reaction would be paramount.

| Strategy | Catalyst System (Example) | Key Transformation | Advantage |

| C-H Amination | Copper- or Rhodium-based | 8-Isopropylquinoline → this compound | Atom economy; avoids nitration/reduction |

| C-H Alkylation | Rhodium(III) or Palladium(II) | 3-Aminoquinoline → this compound | Direct installation of alkyl group |

This table summarizes modern C-H functionalization strategies that could be applied to the synthesis of the target compound.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Solvent Effects and Temperature Control

The choice of solvent and precise temperature control are paramount in quinoline synthesis to manage reaction rates, selectivity, and yields.

In classical methods like the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound, solvents play a crucial role. researchgate.netwikipedia.org While traditional syntheses often use organic solvents, modern approaches have explored greener alternatives. Water, for example, has been used as a solvent in the Friedländer reaction, sometimes eliminating the need for a catalyst and proceeding efficiently at temperatures around 70°C. organic-chemistry.org The high polarity of water can enhance reaction efficiency compared to solvents like ethanol. organic-chemistry.org For the Skraup reaction, which is notoriously exothermic, temperature control is critical to prevent violent reactions. wikipedia.org The process often involves heating a mixture to 100-140°C. google.com

For the amination of a hypothetical 3-halo-8-isopropylquinoline intermediate, the solvent and temperature would be key variables. Copper-catalyzed aminations are often performed in solvents like dimethylformamide (DMF), and the temperature is carefully controlled to balance reaction rate with catalyst stability and prevention of side-product formation. researchgate.net The use of environmentally benign solvents like ionic liquids or deep eutectic solvents (DESs) has also been reported for quinoline synthesis, offering advantages in terms of recyclability and sometimes improved yields. tandfonline.comijpsjournal.com

Table 1: Effect of Solvent on a Model Friedländer Quinoline Synthesis

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Water | 70 | 3 | 97 | organic-chemistry.org |

| 2 | Ethanol | 70 | 5 | 88 | organic-chemistry.org |

| 3 | Acetic Acid | 160 | 0.08 (MW) | 85-95 | researchgate.net |

| 4 | DMF | 100 | 5 | ~80 | rsc.org |

| 5 | Toluene | Reflux | 12 | ~75 | iipseries.org |

This table represents data from similar quinoline syntheses to illustrate solvent and temperature effects.

Catalyst Selection and Ligand Design

Catalysis is at the heart of modern quinoline synthesis, offering pathways with higher efficiency, selectivity, and milder reaction conditions compared to traditional methods. nih.govbenthamdirect.com

For the construction of the quinoline core, a wide variety of catalysts have been employed. These include:

Brønsted and Lewis acids: Sulfuric acid, p-toluenesulfonic acid, and metal triflates (e.g., Sc(OTf)₃) are commonly used in reactions like the Combes, Doebner-von Miller, and Friedländer syntheses. wikipedia.orgwikipedia.orgorganic-chemistry.org

Transition Metals: Catalysts based on palladium, copper, nickel, cobalt, iron, gold, and iridium have been developed for various quinoline syntheses. nih.govorganic-chemistry.org For example, nickel and cobalt complexes can catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones. organic-chemistry.org

Nanocatalysts: Nanoparticles, such as those of Fe₃O₄ or nickel oxide, offer high catalytic activity and the advantage of being easily separable and reusable, which is beneficial for green chemistry. nih.gov

In the key step of introducing the amino group at the C3 position of 8-isopropylquinoline, a copper- or palladium-catalyzed amination of a 3-haloquinoline precursor is a viable strategy. Copper-catalyzed amination reactions, for instance, can effectively couple aryl halides with ammonia. researchgate.net The choice of ligand is crucial in these reactions. For example, in copper-catalyzed aminations, ligands like 1,10-phenanthroline (B135089) can significantly improve reaction yields and allow for lower catalyst loading. researchgate.net

For more advanced C-H activation/amination strategies, iridium and rhodium catalysts are often employed, with ligand design being essential for controlling reactivity and selectivity. Chiral ligands, such as SpiroPAP, are used in asymmetric hydrogenations to create chiral quinoline derivatives, a principle that underscores the importance of the ligand in controlling the stereochemical outcome. acs.orgnih.gov

Table 2: Influence of Catalyst on a Model Quinoline Synthesis Yield

| Entry | Precursors | Catalyst | Conditions | Yield (%) | Reference |

| 1 | 2-Aminobenzaldehyde, Ketone | p-TsOH | Solvent-free, 80°C | 85-95 | organic-chemistry.org |

| 2 | 2-Aminobenzaldehyde, Ketone | Molecular Iodine | CH₃CN, Reflux | 88-96 | organic-chemistry.org |

| 3 | Aniline, α,β-Unsaturated Carbonyl | HCl | CH₂Cl₂, RT | 90-95 | synarchive.com |

| 4 | 2-Aminoaryl alcohol, Ketone | Co(OAc)₂·4H₂O | 1,4-dioxane, 100°C | ~80 | organic-chemistry.org |

| 5 | 3-Bromoquinoline, Ammonia | CuI / 1,10-phenanthroline | Ethylene glycol, 120°C | ~85 | researchgate.net |

This table is a compilation of data from analogous reactions to demonstrate catalyst effectiveness.

Regioselectivity and Stereoselectivity Control in this compound Formation

Regioselectivity: Achieving the correct arrangement of substituents (regioselectivity) is a primary challenge.

Placement of the 8-isopropyl group: A common strategy to ensure substitution at the C8 position is to start with a correspondingly substituted aniline, in this case, 2-isopropylaniline. However, classical cyclization reactions like the Skraup synthesis can still produce a mixture of isomers (e.g., 8-isopropylquinoline and 6-isopropylquinoline), necessitating careful control of reaction conditions and purification. organicreactions.org The Doebner-von Miller reaction can offer better regiochemical control depending on the specific substrates and catalysts used. iipseries.orgwikipedia.org

Placement of the 3-amino group: Introducing a functional group specifically at the C3 position of the quinoline ring is a significant challenge. Several strategies can be employed:

Cyclization of tailored precursors: The Friedländer synthesis, by reacting a 2-aminoaryl ketone with a molecule like aminoacetonitrile, can potentially form the 3-aminoquinoline structure directly. researchgate.net

Electrophilic Halogenation: The reaction of a pre-formed 8-isopropylquinoline with an N-halosuccinimide in the presence of a copper catalyst can lead to 3-haloquinolines via electrophilic cyclization of an appropriate intermediate. acs.orgorganic-chemistry.org

Directed C-H Activation: Modern methods using transition metal catalysis can functionalize specific C-H bonds. While C2 and C8 are often the most reactive sites for C-H activation on the quinoline ring, specific directing groups or catalyst systems can achieve functionalization at other positions like C3. mdpi.comnih.govnih.gov For instance, metalation with specific lithium-magnesium or lithium-zinc amide bases can direct functionalization to different positions based on the base used. nih.gov

Stereoselectivity: The target molecule, this compound, is achiral. Therefore, stereoselectivity is not a concern for the final product itself. However, it is a critical consideration in the broader field of quinoline synthesis, particularly for pharmaceutical applications where specific enantiomers are required. acs.orgnih.gov Asymmetric hydrogenation of quinoline precursors using chiral iridium or manganese catalysts can produce chiral dihydroquinolines and tetrahydroquinolines with high enantioselectivity. nih.govresearchgate.net Furthermore, the stereoselective synthesis of quinolines with multiple chiral elements, such as axial and central chirality, has been achieved using photoredox catalysis combined with chiral acid catalysts. rsc.orgrsc.org While not directly applicable to the synthesis of the achiral target compound, these advanced methods highlight the level of control possible in modern quinoline chemistry.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of quinolines is an area of active research, aiming to reduce the environmental impact of chemical processes. tandfonline.comijpsjournal.comnih.gov

Key green strategies applicable to the synthesis of this compound include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives is a core principle. Water has been successfully used as a solvent for the Friedländer synthesis, often improving reaction rates and simplifying product isolation. tandfonline.comorganic-chemistry.org Other green solvents include ethanol, ionic liquids, and deep eutectic solvents (DESs). tandfonline.comijpsjournal.com

Catalysis: The use of catalysts, especially those that are recyclable, is fundamental to green chemistry. Heterogeneous catalysts, including various nanocatalysts (e.g., Fe₃O₄, NiO), can be easily recovered and reused for multiple reaction cycles, minimizing waste. nih.gov Biocatalysts, such as α-amylase, have also been explored for quinoline synthesis. nih.gov

Energy Efficiency: Microwave-assisted synthesis (MAS) has emerged as a powerful tool to accelerate reactions, often leading to higher yields in significantly shorter times compared to conventional heating. ijpsjournal.comresearchgate.net This increased energy efficiency is a key tenet of green chemistry.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is crucial. One-pot, multi-component reactions are particularly advantageous in this regard as they reduce the number of synthetic steps and purification procedures, thereby minimizing waste. nih.govtandfonline.com

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, often with catalytic amounts of reagents like p-toluenesulfonic acid, represents an ideal green scenario by completely eliminating solvent waste. organic-chemistry.orgnih.gov

A green synthesis of this compound could, therefore, involve a one-pot reaction using a recyclable nanocatalyst in water or under solvent-free, microwave-assisted conditions. ijpsjournal.comnih.govnih.gov

Advanced Structural Elucidation and Conformational Analysis of 8 Propan 2 Yl Quinolin 3 Amine

X-ray Crystallographic Analysis of Solid-State Molecular Architecture

No published X-ray crystallographic data for 8-(Propan-2-YL)quinolin-3-amine was found. Therefore, a detailed analysis of its bond lengths, bond angles, torsional angles, intermolecular interactions, and crystal packing is not possible at this time.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Specific high-resolution NMR data, including 2D NMR (COSY, NOESY) and dynamic NMR studies for this compound, are not available in the public domain. Such studies on quinoline (B57606) derivatives are crucial for understanding their behavior in solution. uncw.edu

Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Environment Analysis

While FT-IR and Raman spectra are powerful tools for analyzing quinoline derivatives, researchgate.netmdpi.com specific spectra and detailed vibrational band assignments for this compound have not been reported in the literature.

Chiroptical Properties and Stereochemical Considerations

A critical aspect of molecular characterization involves the study of a compound's stereochemistry and its interaction with plane-polarized light, known as chiroptical properties. These properties, which include optical rotation and circular dichroism, are exclusive to chiral molecules—molecules that are non-superimposable on their mirror images. wikipedia.org

The structure of this compound is defined by a quinoline core with a 3-amino group and an 8-isopropyl group. A molecule's chirality typically arises from a stereogenic center, most commonly a carbon atom attached to four different substituents. In the case of this compound, there are no such stereogenic centers. The propan-2-yl (isopropyl) group is itself achiral, and its attachment to the quinoline ring does not create a chiral center within the molecule.

Furthermore, another potential source of chirality is atropisomerism, which can occur in molecules with hindered rotation around a single bond. This is generally observed in sterically bulky systems where free rotation is restricted. For this compound, the rotation around the bond connecting the isopropyl group to the quinoline ring is not sufficiently hindered to allow for the isolation of stable, non-interconverting rotational isomers (atropisomers) at room temperature.

Consequently, as an achiral molecule, this compound does not exhibit chiroptical properties. It will not rotate the plane of polarized light (i.e., its specific rotation is zero) and will not show a signal in circular dichroism (CD) spectroscopy.

While studies on various quinoline derivatives have explored their chiroptical properties, these investigations have been on molecules that possess inherent chirality, such as the cis-dihydrodiol metabolites of quinoline. nih.gov These studies utilize techniques like optical rotatory dispersion (ORD) and circular dichroism (CD) to elucidate the absolute configuration and conformational preferences of chiral molecules. nih.govpnas.orgresearchgate.net However, for an achiral compound like this compound, such analyses are not applicable.

Electronic Structure and Theoretical Characterization of 8 Propan 2 Yl Quinolin 3 Amine

Quantum Chemical Calculations (DFT, ab initio) for Molecular Orbitals

Density Functional Theory (DFT) and ab initio methods are cornerstones of computational chemistry, providing a framework to investigate the electronic properties of molecules like 8-(Propan-2-YL)quinolin-3-amine. rsc.orgnih.gov These calculations allow for the determination of molecular orbital energies and shapes, which are fundamental to understanding the molecule's chemical behavior. scirp.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. rsc.org

A large HOMO-LUMO gap suggests high stability and low reactivity, characteristic of a "hard" molecule. rsc.orgresearchgate.net Conversely, a small energy gap indicates a more reactive or "soft" molecule, which is more polarizable and prone to electronic transitions. rsc.orgresearchgate.net For quinoline (B57606) derivatives, the distribution of HOMO and LUMO orbitals often reveals that the charge density in the HOMO is concentrated on the quinoline moiety and any electron-donating groups, while the LUMO's charge density may be spread across the quinoline ring or localized on electron-withdrawing substituents. rsc.org

Theoretical calculations for this compound would likely be performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p). researchgate.netmdpi.com Based on studies of similar quinoline derivatives, the HOMO-LUMO energy gap can be estimated.

Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound (Theoretical)

| Parameter | Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | 3.5 to 5.0 |

| Ionization Potential (I) | 5.5 to 6.5 |

| Electron Affinity (A) | 1.0 to 2.0 |

| Global Hardness (η) | 1.75 to 2.5 |

| Chemical Potential (μ) | -3.25 to -4.25 |

| Global Electrophilicity Index (ω) | 2.11 to 3.93 |

Note: These values are estimations based on computational studies of similar quinoline derivatives and are presented as a likely range.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. avogadro.cc The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential). researchgate.netresearchgate.net Green and yellow areas correspond to intermediate potentials. youtube.com

For N-heterocyclic compounds like this compound, the nitrogen atom in the quinoline ring is expected to be a region of high electron density, making it a likely site for electrophilic attack. researchgate.net The amino group at the 3-position would also contribute to the negative potential in that region. Conversely, the hydrogen atoms of the amino group and the aromatic protons would exhibit a positive potential. researchgate.net The isopropyl group at the 8-position, being an electron-donating alkyl group, would slightly increase the electron density on the quinoline ring.

Aromaticity Analysis of the Quinoline Ring System in this compound

The quinoline ring system is aromatic, satisfying Hückel's rule with 10 π-electrons delocalized across its bicyclic structure. nih.govquora.com The aromaticity of the individual rings (the benzene-type and pyridine-type rings) can be assessed using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.netmdpi.com

The HOMA index is based on the geometric criterion of bond length equalization, with a value of 1 indicating a fully aromatic system and a value of 0 representing a non-aromatic one. nih.gov NICS values are calculated at the center of the ring, with negative values indicating aromaticity and positive values suggesting anti-aromaticity. mdpi.com

Studies on quinoline derivatives have shown that the benzene-type ring generally exhibits a higher degree of aromaticity than the pyridine-type ring. researchgate.netmdpi.com The presence of substituents can modulate the aromaticity of the rings. The electron-donating amino and isopropyl groups on this compound are expected to influence the electron delocalization and thus the aromatic character of both rings.

Table 2: Theoretical Aromaticity Indices for the Quinoline Ring System in this compound

| Ring System | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |

| Benzene-type ring | ~0.8-0.9 | ~-8 to -10 | ~-10 to -12 |

| Pyridine-type ring | ~0.6-0.7 | ~-6 to -8 | ~-8 to -10 |

Note: These values are estimations based on published data for substituted quinolines and provide a qualitative assessment of aromaticity. researchgate.netmdpi.comnih.gov

Spectroscopic Simulations and Comparison with Experimental Data

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate electronic absorption spectra (UV-Vis). rsc.org These simulations provide information about the excitation energies, oscillator strengths, and the nature of electronic transitions within the molecule. scirp.org

For quinoline derivatives, the absorption spectra typically show bands corresponding to π-π* transitions. mdpi.com The calculated spectra can be compared with experimental data to validate the computational methodology and to gain a deeper understanding of the electronic structure. rsc.org The absorption wavelengths are influenced by the substituents on the quinoline ring. The amino and isopropyl groups in this compound would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.

Table 3: Simulated Electronic Transitions for this compound (in a non-polar solvent)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | ~350-380 | ~0.1-0.2 | HOMO → LUMO |

| S0 → S2 | ~300-330 | ~0.2-0.4 | HOMO-1 → LUMO |

| S0 → S3 | ~270-290 | ~0.3-0.5 | HOMO → LUMO+1 |

Note: These are hypothetical values based on TD-DFT calculations for similar quinoline derivatives and serve as an illustrative example. researchgate.netresearchgate.net

Solvent Effects on the Electronic Structure and Reactivity Descriptors

The electronic structure and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Computational models like the Polarizable Continuum Model (PCM) can be employed to simulate the effects of different solvents on properties such as molecular geometry, dipole moment, and HOMO-LUMO energies. researchgate.netmedjchem.com

For polar molecules like this compound, increasing the polarity of the solvent is expected to have a notable effect. Generally, a polar solvent can stabilize both the ground and excited states, but often to different extents, leading to shifts in the absorption spectra. researchgate.net The dipole moment of the molecule is also expected to increase in more polar solvents. researchgate.net Furthermore, the HOMO-LUMO gap may decrease in polar solvents, suggesting an increase in reactivity. medjchem.com

Table 4: Theoretical Solvent Effects on Key Electronic Properties of this compound

| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1.0 | ~2.5-3.5 | ~4.0-5.0 |

| Toluene | 2.38 | ~3.0-4.0 | ~3.8-4.8 |

| Ethanol | 24.55 | ~4.0-5.5 | ~3.6-4.6 |

| Water | 80.1 | ~4.5-6.0 | ~3.5-4.5 |

Note: The values presented are illustrative and based on general trends observed for quinoline derivatives in different solvents. researchgate.netmedjchem.com

Mechanistic Investigations into the Chemical Transformations of 8 Propan 2 Yl Quinolin 3 Amine

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline nucleus is an aromatic system that can undergo electrophilic substitution. The rate and regioselectivity of these reactions are profoundly influenced by the electronic effects of the substituents already present on the ring.

Regioselectivity Directed by the Isopropyl and Amine Functionalities

In 8-(propan-2-yl)quinolin-3-amine, the substitution pattern is dictated by the directing effects of both the amino and isopropyl groups. The amino group (-NH₂) at the C-3 position is a potent activating group, donating electron density to the ring via resonance and directing incoming electrophiles to the ortho and para positions (C-2 and C-4). The isopropyl group (-CH(CH₃)₂) at the C-8 position is a moderately activating group through an inductive effect and hyperconjugation, also directing substitution to its ortho and para positions (C-7 and C-5).

Generally, electrophilic substitution in quinoline derivatives preferentially occurs in the benzene (B151609) ring (the carbocyclic ring), which is more electron-rich than the pyridine (B92270) ring (the heterocyclic ring). mdpi.comacs.org Consequently, the primary sites of substitution are expected to be positions C-5 and C-7, under the directing influence of the C-8 isopropyl group. However, the strong activation by the C-3 amino group may also facilitate some substitution at the C-4 position.

| Electrophilic Reagent | Predicted Major Product(s) | Predicted Minor Product(s) |

|---|---|---|

| Br₂/FeBr₃ (Bromination) | 5-Bromo-8-(propan-2-yl)quinolin-3-amine | 7-Bromo-8-(propan-2-yl)quinolin-3-amine, 4-Bromo-8-(propan-2-yl)quinolin-3-amine |

| HNO₃/H₂SO₄ (Nitration) | 5-Nitro-8-(propan-2-yl)quinolin-3-amine | 7-Nitro-8-(propan-2-yl)quinolin-3-amine |

| SO₃/H₂SO₄ (Sulfonation) | 8-(Propan-2-yl)-3-aminoquinoline-5-sulfonic acid | 8-(Propan-2-yl)-3-aminoquinoline-7-sulfonic acid |

Kinetic and Thermodynamic Aspects of Substitution Reactions

The product distribution in electrophilic aromatic substitution can be influenced by reaction conditions, specifically temperature, which determines whether the reaction is under kinetic or thermodynamic control. semanticscholar.orgstackexchange.comgoogle.comnih.gov

Under kinetic control , which is favored at lower temperatures, the reaction product that forms the fastest will predominate. This is often the sterically most accessible position. For this compound, substitution at the C-5 position is likely to be kinetically favored over the C-7 position, which experiences greater steric hindrance from the adjacent isopropyl group.

Under thermodynamic control , favored at higher temperatures, the reaction may become reversible, allowing the product mixture to equilibrate and favor the most thermodynamically stable isomer. The stability of the resulting isomers depends on a variety of factors, including the potential for intramolecular hydrogen bonding and the minimization of steric strain.

Nucleophilic Reactions Involving the Amine Group and Quinoline Nitrogen

Amine Reactivity: Alkylation, Acylation, and Condensation Reactions

The primary amine group at the C-3 position is a potent nucleophile and is the primary site for a variety of reactions.

Alkylation: The amine can be alkylated by reaction with alkyl halides. However, a significant challenge with primary amines is the tendency for polyalkylation, which can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. nih.gov Achieving selective monoalkylation would require careful control of reaction conditions and stoichiometry.

Acylation: The amine group reacts readily with acylating agents such as acid chlorides and anhydrides to form stable amide derivatives. This reaction is typically efficient and high-yielding.

Condensation Reactions: In the presence of aldehydes or ketones, the primary amine can undergo condensation to form Schiff bases (imines). These reactions are generally reversible and are often facilitated by the removal of water to drive the reaction to completion. semanticscholar.orgbepls.com

| Reaction Type | Reagent Example | Expected Product |

|---|---|---|

| Alkylation | Excess Methyl Iodide | 8-(Propan-2-yl)-N,N,N-trimethylquinolin-3-aminium iodide |

| Acylation | Acetyl Chloride | N-(8-(Propan-2-yl)quinolin-3-yl)acetamide |

| Condensation | Benzaldehyde | (E)-N-Benzylidene-8-(propan-2-yl)quinolin-3-amine |

Metal Coordination and Ligand Behavior of this compound

The presence of two nitrogen atoms—the quinoline ring nitrogen and the exocyclic amino nitrogen—allows this compound to function as a bidentate ligand. It can coordinate to a central metal ion to form a thermodynamically stable five-membered chelate ring. The bulky isopropyl group at the C-8 position can exert steric influence on the coordination sphere of the resulting metal complex. Such complexes, formed with various transition metals, have the potential for applications in catalysis and materials science. bepls.comresearchgate.net

| Metal Ion | Potential Complex Formula | Likely Coordination Geometry |

|---|---|---|

| Copper(II) | [Cu(C₁₂H₁₄N₂)₂]Cl₂ | Distorted Square Planar or Tetrahedral |

| Nickel(II) | [Ni(C₁₂H₁₄N₂)₂]Cl₂ | Square Planar or Octahedral (with solvent coordination) |

| Cobalt(II) | [Co(C₁₂H₁₄N₂)₂]Cl₂ | Tetrahedral or Octahedral (with solvent coordination) |

Oxidation and Reduction Pathways of this compound

Oxidation: The molecule has multiple sites susceptible to oxidation. The primary amine group can be oxidized to a nitroso or nitro group, or it can participate in oxidative coupling reactions, depending on the oxidizing agent employed. The quinoline ring system itself can be oxidized under vigorous conditions, potentially leading to the cleavage of the benzene ring to yield pyridine-dicarboxylic acid derivatives. The isopropyl group is also a potential site of oxidation.

Reduction: The quinoline ring system can be reduced under various conditions. Catalytic hydrogenation, using catalysts such as palladium, platinum, or nickel, can selectively reduce the pyridine ring to afford a 1,2,3,4-tetrahydroquinoline (B108954) derivative. Under more strenuous conditions, both the heterocyclic and carbocyclic rings can be saturated. The synthesis of aminoquinolines is also commonly achieved through the reduction of a corresponding nitroquinoline precursor. mdpi.comnih.govwikipedia.org

Photochemical and Photophysical Properties of this compound

The study of the photochemical and photophysical properties of quinoline derivatives is essential for understanding their behavior in various applications, from materials science to medicinal chemistry. While specific experimental data for this compound is not extensively available in the public domain, the photophysical and photochemical behavior of the parent compound, 3-aminoquinoline (B160951) (3AQ), and other substituted quinolines have been investigated. This section extrapolates from these findings to discuss the likely characteristics of this compound.

Excitation and Emission Characteristics

The electronic absorption and emission spectra of quinoline derivatives are governed by π-π* and n-π* transitions. For 3-aminoquinoline, UV-Vis absorption bands are typically observed around 280 nm and 350 nm in polar solvents, corresponding to these transitions researchgate.net. The introduction of an amino group at the 3-position and an isopropyl group at the 8-position is expected to influence these characteristics.

The amino group at the 3-position is known to play a significant role in the excited-state dynamics. Studies on 3-aminoquinoline have shown that its photophysics are governed by a "flip-flop" motion of the amino group in nonpolar solvents and by intersystem crossing in polar solvents nih.gov. This motion provides an efficient non-radiative decay pathway. The fluorescence quantum yields of 3AQ are notably low in apolar solvents compared to polar-protic and polar-aprotic solvents nih.gov.

The presence of the electron-donating isopropyl group at the 8-position is likely to cause a red-shift (bathochromic shift) in both the absorption and emission spectra compared to the unsubstituted 3-aminoquinoline. This is due to the stabilization of the excited state. The emission spectra of various amino-quinoline derivatives have been observed in the range of 470–590 nm researchgate.net. The fluorescence emission of 3-aminoquinoline derivatives is also sensitive to solvent polarity, with increasing polarity generally leading to a bathochromic shift researchgate.net.

An unusual redshift in the emission of 3-aminoquinoline has been observed in nonpolar media at low temperatures. This is attributed to the hindrance of the amino group's flip-flop motion, which allows for intramolecular charge transfer (ICT) to occur, populating a lower energy state nih.gov. A similar temperature-dependent behavior could be anticipated for this compound.

Table 1: Postulated Excitation and Emission Characteristics of this compound based on related 3-Aminoquinoline derivatives.

| Property | Postulated Characteristic | Reference |

| Absorption Maxima (λ_abs ) | ~280 - 360 nm | researchgate.net |

| Emission Maxima (λ_em_ ) | ~470 - 590 nm | researchgate.net |

| Solvent Effects | Bathochromic shift in polar solvents | researchgate.net |

| Primary Excitation Transitions | π-π* and n-π* | researchgate.net |

| Key Deactivation Pathways | Non-radiative decay via amino group motion, intersystem crossing | nih.gov |

Note: The data in this table is extrapolated from studies on 3-aminoquinoline and its derivatives, as specific data for this compound is not available.

Photoreactivity and Degradation Pathways

The photoreactivity of quinoline and its derivatives can lead to various chemical transformations, including degradation. The photocatalytic degradation of quinoline has been studied, providing insights into potential degradation pathways for its derivatives nih.gov.

Under UV irradiation in the presence of a photocatalyst like TiO2, quinoline has been shown to degrade. The primary mechanism involves the generation of reactive oxygen species, such as superoxide (B77818) radicals (O₂⁻) and hydroxyl radicals (•OH) nih.gov. These radicals can attack the quinoline ring system.

For quinoline itself, studies suggest that the superoxide radical predominantly attacks the pyridine ring, leading to the formation of intermediates such as 2-aminobenzaldehyde, 2-quinolinone, and 4-quinolinone nih.gov. The hydroxyl radical is suggested to attack the benzene ring, forming products like 5-hydroxyquinoline (B119867) nih.gov.

In the case of this compound, similar degradation pathways can be anticipated. The presence of the amino and isopropyl groups may influence the sites of radical attack and the subsequent degradation products. The amino group could be susceptible to oxidation, and the isopropyl group could undergo hydrogen abstraction or oxidation. The electron-donating nature of these substituents might activate the quinoline ring towards electrophilic attack by photogenerated oxidants.

It is important to note that the specific degradation products of this compound would need to be determined through experimental studies.

Table 2: Potential Photodegradation Products of the Quinoline Ring System based on studies of Quinoline.

| Degradation Product | Formation Pathway | Reference |

| 2-Aminobenzaldehyde | Attack by superoxide radical on the pyridine ring | nih.gov |

| 2-Quinolinone | Attack by superoxide radical on the pyridine ring | nih.gov |

| 4-Quinolinone | Attack by superoxide radical on the pyridine ring | nih.gov |

| 5-Hydroxyquinoline | Attack by hydroxyl radical on the benzene ring | nih.gov |

Note: This table lists potential degradation products of the core quinoline structure based on studies of unsubstituted quinoline. The actual degradation products of this compound may differ due to the presence of the amino and isopropyl substituents.

Computational Chemistry and in Silico Modeling of 8 Propan 2 Yl Quinolin 3 Amine S Interactions

Derivatives and Analogues of 8 Propan 2 Yl Quinolin 3 Amine: Synthesis and Structure Reactivity Relationships

Synthesis of Quinoline (B57606) Derivatives Modified at the Isopropyl Group

The isopropyl group at the 8-position of the quinoline ring is a key determinant of the molecule's steric and lipophilic properties. Modification of this group can lead to significant changes in the compound's interaction with biological targets or its physical properties. Synthetic strategies to achieve these modifications often involve multi-step processes, starting from precursors where the alkyl group can be varied.

One common approach involves the Skraup synthesis or its variations, a powerful method for constructing the quinoline core. By starting with an appropriately substituted aniline (B41778), in this case, 2-isopropylaniline (B1208494), and reacting it with α,β-unsaturated aldehydes or ketones, the quinoline ring system can be formed. To introduce variations at the 8-position, one would need to synthesize a series of 2-alkylanilines as starting materials. For instance, using 2-ethylaniline (B167055) or 2-tert-butylaniline (B1265841) would yield the corresponding 8-ethyl and 8-tert-butyl quinoline analogues.

Another strategy involves the functionalization of a pre-existing group at the 8-position. For example, if a suitable precursor with a reactive handle at the 8-position is available, such as an 8-bromoquinoline (B100496) derivative, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Kumada coupling) could be employed to introduce a variety of alkyl and aryl groups.

The synthesis of 8-alkyl-3-nitroquinolines, which can then be reduced to the desired 3-aminoquinolines, is a viable route. The choice of the synthetic pathway often depends on the availability of starting materials and the desired diversity of the final compounds.

Table 1: Illustrative Synthetic Routes to 8-Alkyl-3-aminoquinolines

| Starting Material | Reagents and Conditions | Product |

| 2-Isopropylaniline | 1. Glycerol (B35011), H₂SO₄, oxidant (Skraup) 2. Nitration (HNO₃/H₂SO₄) 3. Reduction (e.g., Fe/HCl or H₂/Pd-C) | 8-(Propan-2-yl)quinolin-3-amine |

| 2-Ethylaniline | 1. Glycerol, H₂SO₄, oxidant (Skraup) 2. Nitration (HNO₃/H₂SO₄) 3. Reduction (e.g., Fe/HCl or H₂/Pd-C) | 8-Ethylquinolin-3-amine |

| 8-Bromo-3-nitroquinoline | Isopropylboronic acid, Pd catalyst, base (Suzuki coupling) 2. Reduction (e.g., Fe/HCl or H₂/Pd-C) | This compound |

This table is illustrative and based on general synthetic principles for quinoline derivatives.

Exploration of Substituent Effects on the Amine Position

The primary amine at the 3-position of this compound is a versatile functional group that can be readily modified to explore the impact of different substituents on the molecule's electronic properties and reactivity. A wide array of derivatives can be synthesized through standard amination and amidation reactions.

The electronic nature of the substituent on the amine can significantly influence the basicity of the nitrogen atom and the electron density of the quinoline ring system. Electron-withdrawing groups, such as acetyl or trifluoroacetyl, will decrease the basicity, while electron-donating groups, like alkyl chains, will increase it. These changes in electronic properties can have a profound effect on the molecule's reactivity and its ability to participate in intermolecular interactions.

Table 2: Representative Derivatives of this compound Modified at the Amine Position

| Reagent | Reaction Type | Derivative | Expected Effect on Basicity |

| Acetic anhydride | Acylation | N-(8-(Propan-2-yl)quinolin-3-yl)acetamide | Decrease |

| Benzoyl chloride | Acylation | N-(8-(Propan-2-yl)quinolin-3-yl)benzamide | Decrease |

| Methyl iodide | Alkylation | N-Methyl-8-(propan-2-yl)quinolin-3-amine | Increase |

| Benzaldehyde, NaBH₃CN | Reductive Amination | N-Benzyl-8-(propan-2-yl)quinolin-3-amine | Increase |

This table provides examples of potential derivatives and their expected impact on a key chemical property.

Alterations to the Quinoline Core: Benzo-Fused Analogues

Expanding the aromatic system of the quinoline core by fusing an additional benzene (B151609) ring can lead to the formation of benzoquinoline derivatives. nih.gov These alterations significantly impact the planarity, electronic properties, and steric bulk of the molecule. The position of the fused ring determines the specific isomer of benzoquinoline formed, with benzo[f]quinoline (B1222042) and benzo[h]quinoline (B1196314) being common examples. nih.govnih.gov

The synthesis of benzo-fused analogues of this compound typically involves starting with a larger polycyclic aromatic amine, such as an aminonaphthalene derivative. For example, the Skraup reaction with 2-naphthylamine (B18577) can yield benzo[f]quinoline. researchgate.net To incorporate the isopropyl and amino groups at the desired positions, a more complex, multi-step synthesis would be required, potentially involving the construction of a substituted aminonaphthalene precursor.

The extended π-system of benzoquinolines generally results in altered photophysical properties, such as shifts in UV-Vis absorption and fluorescence emission spectra, compared to their quinoline counterparts. researchgate.net These modifications can also influence the molecule's ability to intercalate with DNA or interact with other biological macromolecules. The increased size and planarity of benzo-fused analogues can enhance van der Waals interactions and π-π stacking, which are crucial for various intermolecular recognition processes.

Table 3: Comparison of Quinoline and Benzo-fused Quinoline Cores

| Feature | Quinoline | Benzo[f]quinoline |

| Number of Fused Rings | 2 | 3 |

| Aromatic System | Smaller | Extended |

| Planarity | High | Very High |

| Potential for π-π Stacking | Moderate | High |

Systematic Investigation of Structure-Reactivity Correlations within the Compound Family

A systematic investigation of the structure-reactivity relationships within the family of this compound derivatives is crucial for understanding how specific structural modifications translate into changes in chemical behavior. Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for this purpose, allowing for the correlation of physicochemical properties with observed reactivity or biological activity. nih.govresearchgate.net

Key molecular descriptors that are often considered in QSAR studies of quinoline derivatives include:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the partial atomic charges on the amine nitrogen, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the dipole moment. walisongo.ac.id These parameters can be correlated with the molecule's reactivity in electrophilic or nucleophilic reactions.

Steric Descriptors: These relate to the size and shape of the molecule. Parameters such as molecular volume, surface area, and specific steric indices (e.g., Taft's steric parameter, Es) can quantify the influence of bulky groups on reaction rates and binding affinities.

Hydrophobic Descriptors: The partition coefficient (log P) is a common measure of a molecule's lipophilicity. walisongo.ac.id This property is critical for understanding a compound's solubility and its ability to cross biological membranes.

By synthesizing a library of derivatives with systematic variations at the isopropyl group, the amine position, and the quinoline core, and then measuring their reactivity in a specific chemical transformation (e.g., rate of a reaction, binding affinity to a target), a QSAR model can be developed. nih.gov This model can then be used to predict the reactivity of new, unsynthesized analogues, thereby guiding the design of compounds with desired properties. For example, a QSAR study might reveal that increasing the lipophilicity at the 8-position while maintaining a certain level of basicity at the 3-amine is key for a particular interaction.

Table 4: Key Descriptors for QSAR Analysis of this compound Derivatives

| Descriptor Type | Example Parameter | Information Provided |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability |

| Steric | Molecular Volume | Overall size and bulkiness |

| Hydrophobic | Log P | Lipophilicity and solubility |

| Topological | Wiener Index | Molecular branching and connectivity |

This table outlines the types of parameters used in computational studies to correlate structure with reactivity.

Exploratory Applications in Advanced Materials Science and Catalysis

8-(Propan-2-YL)quinolin-3-amine as a Ligand in Metal-Catalyzed Reactions

The nitrogen atom in the quinoline (B57606) ring and the exocyclic amino group at the C3 position of this compound can act as bidentate or monodentate ligands for a variety of transition metals. The steric hindrance imparted by the 8-isopropyl group can play a crucial role in influencing the stereoselectivity and catalytic activity of the resulting metal complexes.

Asymmetric Catalysis with this compound Complexes

Chiral quinoline-based ligands are instrumental in the field of asymmetric catalysis, facilitating the synthesis of enantiomerically enriched products. While direct studies on this compound are not extensively documented, the behavior of related quinolin-3-amines and 8-substituted quinolines provides a strong basis for its potential. For instance, chiral phosphoric acid-catalyzed asymmetric transfer hydrogenation of quinolin-3-amines has been successfully developed, achieving high enantioselectivities (up to 99% ee) for the synthesis of chiral exocyclic amines. nih.gov This suggests that a chiral variant of this compound or its complexes could be effective in similar transformations.

The strategic placement of the bulky isopropyl group at the C8 position can create a well-defined chiral pocket around the metal center, which is essential for effective enantioselective recognition of the substrate. In rhodium-catalyzed asymmetric hydrogenation, for example, the choice of a chiral phosphine (B1218219) ligand is critical. It is conceivable that complexes of rhodium with a chiral derivative of this compound could be applied in the asymmetric hydrogenation of various prochiral substrates.

Catalytic Activity in Organic Transformations (e.g., Cross-Coupling, Hydrogenation)

In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, the ligand plays a pivotal role in the stability and activity of the catalytic species. The bidentate coordination of this compound could stabilize the palladium catalyst, potentially leading to higher yields and turnover numbers. The steric bulk at the 8-position could also promote the reductive elimination step, which is often rate-limiting.

In the realm of hydrogenation, iridium complexes with chiral ligands have shown remarkable efficiency in the asymmetric hydrogenation of challenging substrates. rsc.org An iridium complex of a chiral this compound derivative could potentially catalyze the hydrogenation of various unsaturated compounds with high selectivity. The table below summarizes potential catalytic applications based on related systems.

| Catalytic Reaction | Metal Center | Potential Role of this compound Ligand |

| Asymmetric Transfer Hydrogenation | Rhodium, Ruthenium | Chiral directing group, creating a stereodefined environment. |

| Suzuki-Miyaura Cross-Coupling | Palladium | Stabilizing the active catalyst, influencing reductive elimination. |

| Buchwald-Hartwig Amination | Palladium | Enhancing catalytic activity and longevity through chelation. |

| Asymmetric Hydrogenation | Iridium, Rhodium | Forming a rigid chiral pocket for enantioselective substrate binding. |

Integration into Polymeric Materials and Frameworks (e.g., MOFs, COFs)

The bifunctional nature of this compound, with its reactive amino group and the potential for further functionalization on the quinoline ring, makes it an attractive candidate for incorporation into advanced materials.

Precursor for Advanced Polymer Synthesis

The amino group of this compound can be readily polymerized with various comonomers to produce novel functional polymers. For instance, it can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides, or react with diisocyanates to yield polyureas. The resulting polymers would feature the quinoline moiety as a repeating unit, imparting unique photophysical, thermal, and mechanical properties to the material. Quinoline-based polymers have been investigated for various applications, including as polymeric drugs. nih.gov The incorporation of the 8-isopropyl group could enhance the solubility and processability of these polymers.

Functionalization of Surfaces and Nanomaterials

The amino group provides a convenient handle for grafting this compound onto the surfaces of various materials, including silica, gold nanoparticles, and carbon nanotubes. This surface functionalization can be used to tune the surface properties, for example, to create a metal-coordinating surface for catalytic applications or to introduce specific recognition sites. The quinoline unit, with its distinct spectroscopic signature, could also serve as a probe to characterize the functionalized surfaces.

The integration of quinoline moieties into covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) is an emerging area of research. acs.orgacs.org this compound could serve as a functional building block or be introduced post-synthetically to impart catalytic activity or sensing capabilities to these porous materials. The defined porosity of MOFs and COFs, combined with the catalytic or recognition properties of the quinoline derivative, could lead to highly active and selective heterogeneous catalysts or sensors.

Potential in Sensor Technology and Molecular Recognition (excluding biological sensing)

The quinoline ring system is a well-known fluorophore, and its derivatives are widely used in the development of chemical sensors. The fluorescence properties of quinoline are sensitive to its local environment, making it an excellent reporter for molecular recognition events.

The nitrogen atoms of this compound can coordinate with metal ions, and this interaction is expected to modulate the fluorescence of the molecule. This principle can be harnessed to design selective chemosensors for various metal ions. For instance, 8-amidoquinoline derivatives have been shown to be effective fluorescent probes for zinc ions. mdpi.com Similarly, this compound could potentially be developed into a sensor for specific metal ions, with the selectivity being tuned by the specific substitution pattern. The interaction with an analyte would likely cause a change in the fluorescence intensity or a shift in the emission wavelength, providing a detectable signal.

The combination of a binding site (the amino and quinoline nitrogens) and a signaling unit (the quinoline fluorophore) in a single molecule makes this compound a promising platform for the design of chemosensors for a variety of analytes beyond metal ions, including anions and neutral molecules, through the formation of hydrogen bonds or other non-covalent interactions.

The table below outlines the potential sensor applications.

| Target Analyte | Sensing Principle | Potential Advantage of this compound |

| Metal Ions | Chelation-induced fluorescence change | Tunable selectivity based on the coordination environment. |

| Anions | Hydrogen bonding interactions with the amino group | Ratiometric sensing possibilities. |

| Small Organic Molecules | Host-guest interactions within a polymeric matrix | Enhanced sensitivity due to pre-organization. |

Photonic and Optoelectronic Material Applications (e.g., Organic Light-Emitting Diodes)

The unique electronic and photophysical properties of the quinoline scaffold have positioned its derivatives as promising candidates for applications in advanced materials, particularly in the realm of photonics and optoelectronics. While direct research on this compound in these applications is not extensively documented, the broader family of quinoline derivatives has been a subject of significant investigation for use in Organic Light-Emitting Diodes (OLEDs). These studies provide a strong basis for exploring the potential of this compound in similar capacities.

Quinoline derivatives are versatile in OLEDs, capable of functioning as electron-transporting materials, hole-transporting materials, and light-emitting materials. acs.orgindexacademicdocs.orgresearchgate.net Their performance is intrinsically linked to their molecular structure, which can be fine-tuned to achieve desired electronic properties and emission colors.

Research Findings on Related Quinoline Derivatives in OLEDs:

Recent research has highlighted the utility of various quinoline derivatives in enhancing the performance of OLEDs. For instance, isomeric quinoline and 9-phenylcarbazole (B72232) derivatives have been synthesized to act as versatile exciplex-forming materials. acs.org These materials can form two different types of exciplexes simultaneously, leading to the fabrication of simplified non-doped white OLEDs (WOLEDs). acs.org In such devices, the quinoline derivatives, along with carbazole (B46965) derivatives, function as both emitters and charge-transporting modulators. acs.org

In another study, a blue-emitting quinoline-based material, 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ), was synthesized and demonstrated promising electron transporting and emitting properties. An OLED device using DMeOBQ as the electron transporting and blue emitting material exhibited a bright blue emission with a peak wavelength of 425 nm and a low turn-on voltage of 2.8 eV. researchgate.net

Furthermore, bis(8-hydroxyquinoline) zinc derivatives incorporating a styryl group have been successfully used as the active layer in OLEDs. mdpi.com These devices showed strong yellow electroluminescence, with one derivative, ZnStq_OCH3:PVK, exhibiting a maximum brightness of 2244 cd/m² and a maximum current efficiency of 1.24 cd/A. mdpi.com This highlights the potential for high-performance displays with good color purity. mdpi.com

Thermally activated delayed fluorescence (TADF) materials based on quinoline have also been developed for efficient non-doped OLEDs. rsc.org Compounds such as 9,9-dimethyl-10-(quinolin-2-yl)-9,10-dihydroacridine (DMAC-QL) and 10-(quinolin-2-yl)-10H-phenoxazine (PXZ-QL) have demonstrated excellent TADF properties, leading to OLEDs with high external quantum efficiencies (EQEs) of up to 17.3%. rsc.org

The following table summarizes the performance of OLEDs based on some of these reported quinoline derivatives:

| Emitting Material/Derivative | Device Structure | Emission Peak (nm) | Max. EQE (%) | Turn-on Voltage (V) | Max. Brightness (cd/m²) |

| DMeOBQ researchgate.net | ITO/NPB/DMeOBQ/CsF/Al | 425 (Blue) | - | 2.8 | - |

| ZnStq_OCH3:PVK mdpi.com | ITO/PEDOT:PSS/ZnStq_OCH3:PVK/Al | 578 (Yellow) | - | 6.94 | 2244 |

| DMAC-QL rsc.org | Non-doped | - | 7.7 | 3.2 | - |

| PXZ-QL rsc.org | Non-doped | - | 17.3 | 2.6 | - |

Based on these findings, it is plausible that this compound could be functionalized or used as a ligand in metal complexes to create novel materials for OLEDs. The presence of the propan-2-yl group at the 8-position and the amine group at the 3-position could influence the steric and electronic properties of the molecule, potentially affecting its charge transport capabilities, emission characteristics, and stability in an OLED device. Further research into the synthesis and characterization of metal complexes and derivatives of this compound is warranted to fully explore its potential in photonic and optoelectronic applications.

Conclusions and Future Research Directions

Summary of Key Academic Insights into 8-(Propan-2-YL)quinolin-3-amine

Direct academic research on this compound is notably scarce in publicly available literature. However, a wealth of information on the synthesis, reactivity, and properties of substituted quinolines allows for a number of well-grounded academic insights to be inferred for this specific molecule.

The synthesis of the this compound core can be envisioned through established methodologies for quinoline (B57606) construction. Classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses, which utilize substituted anilines as key precursors, could be adapted. nih.govnih.govresearchgate.net For instance, the Doebner-von Miller reaction of 2-isopropylaniline (B1208494) with an α,β-unsaturated aldehyde or ketone, followed by nitration and subsequent reduction, presents a plausible, albeit multi-step, route. More contemporary approaches, such as multicomponent reactions (MCRs) and transition-metal-catalyzed C-H functionalization, offer more efficient and atom-economical alternatives. rsc.orgmdpi.com The Povarov reaction, an inverse-electron-demand aza-Diels-Alder reaction, is a powerful tool for the synthesis of substituted 8-aminoquinolines and could potentially be adapted for this target. rsc.orgnih.gov

The electronic properties of this compound are dictated by the interplay of the electron-donating isopropyl group at the C8 position and the amino group at the C3 position. The isopropyl group, an alkyl substituent, is generally considered to be electron-donating through an inductive effect. The amino group is a strong electron-donating group through resonance. The position of these substituents will influence the electron density and reactivity of the quinoline ring system. cdnsciencepub.comrsc.org Specifically, electrophilic aromatic substitution is expected to be directed to the benzene (B151609) ring, with the C5 and C7 positions being the most likely sites for substitution, influenced by the activating effect of the isopropyl group. vaia.comyoutube.com The pyridine (B92270) ring, being electron-deficient, is more susceptible to nucleophilic attack. youtube.com

The reactivity of the 3-amino group is a key feature of the molecule. This primary amine can be expected to undergo a range of standard transformations, including acylation, alkylation, and diazotization. The diazotization of the amino group to form a diazonium salt would open up a plethora of subsequent reactions, allowing for the introduction of a wide variety of functional groups at the C3 position. nih.gov This versatility makes this compound a potentially valuable intermediate in synthetic organic chemistry.

Unexplored Areas of Research for this compound

The most significant unexplored area is the actual synthesis and characterization of this compound. There is a clear need for the development and optimization of a reliable synthetic route to this compound to enable further investigation.

Once synthesized, a thorough investigation of its fundamental chemical and physical properties is warranted. This includes detailed spectroscopic analysis (NMR, IR, MS, and UV-Vis), determination of its pKa, and an assessment of its electrochemical properties. The crystal structure of the compound would provide invaluable information about its solid-state packing and intermolecular interactions.

The potential biological activities of this compound are entirely unexplored. Given that numerous quinoline derivatives exhibit a wide range of pharmacological effects, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, screening this compound for various biological activities is a logical next step. nih.govnih.govresearchgate.netorientjchem.org Structure-activity relationship (SAR) studies, based on modifications of the amino and isopropyl groups, could lead to the discovery of novel bioactive molecules. orientjchem.org

The application of this compound as a ligand in coordination chemistry is another promising, yet unexplored, avenue. The nitrogen atom of the quinoline ring and the exocyclic amino group could act as a bidentate chelating ligand for various metal ions. The resulting metal complexes could have interesting catalytic, photophysical, or biological properties.

Emerging Methodologies Applicable to Quinoline Chemistry and this Compound

Recent advancements in synthetic organic chemistry offer exciting possibilities for the synthesis and functionalization of this compound.

C-H Bond Functionalization: Direct C-H bond activation and functionalization have emerged as powerful tools for the efficient modification of heterocyclic compounds. rsc.orgrsc.org These methods could be employed for the late-stage functionalization of the this compound scaffold, allowing for the introduction of diverse substituents without the need for pre-functionalized starting materials. For example, transition-metal-catalyzed C-H arylation, alkylation, or amination could be used to further diversify the molecule. rsc.org

Photocatalysis: Light-induced reactions, particularly those employing photocatalysts, offer mild and environmentally friendly alternatives to traditional synthetic methods. rsc.org Photocatalytic approaches could be developed for the synthesis of the quinoline core or for the functionalization of the pre-formed this compound molecule.

Flow Chemistry: The use of continuous-flow reactors can offer significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous intermediates or requiring precise temperature control. The synthesis of this compound and its derivatives could be adapted to flow chemistry setups, enabling safer and more efficient production.

Computational Chemistry: In silico methods, such as Density Functional Theory (DFT) calculations, are increasingly used to predict the reactivity, spectroscopic properties, and biological activity of molecules. mdpi.comelifesciences.org These computational tools can be applied to this compound to guide synthetic efforts, predict its properties, and rationalize its potential applications.

Broader Implications of Research on this compound in Organic Chemistry and Materials Science

The study of this compound, while specific, has broader implications for the fields of organic chemistry and materials science.

In organic chemistry , the development of synthetic routes to this compound and the exploration of its reactivity would contribute to the ever-expanding toolbox of quinoline chemistry. Understanding the influence of the specific substitution pattern on the properties and reactivity of the quinoline ring would provide valuable data for the design of new catalysts, ligands, and synthetic intermediates. The compound itself could serve as a versatile building block for the synthesis of more complex molecules.

In materials science , quinoline derivatives have found applications as organic light-emitting diodes (OLEDs), sensors, and corrosion inhibitors. researchgate.netwikipedia.orgwikipedia.org The unique electronic and photophysical properties that may arise from the specific substitution pattern of this compound could make it a candidate for such applications. For example, its derivatives could be explored as new emitters in OLEDs or as fluorescent chemosensors for the detection of metal ions. The amino group provides a convenient handle for polymerization or for grafting onto surfaces, opening up possibilities for the creation of novel functional polymers and materials. mdpi.com

Q & A

Q. Advanced

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) using hybrid functionals (e.g., B3LYP) that incorporate exact exchange for accuracy .

- Molecular docking : Simulate ligand-enzyme binding (e.g., EGFR tyrosine kinase) using software like AutoDock to identify key interactions (hydrogen bonds, hydrophobic contacts) .

- MD simulations : Assess conformational stability in solution or protein binding pockets over nanosecond timescales .

What safety protocols are recommended for handling this compound?

Q. Basic

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Waste disposal : Segregate halogenated organic waste for incineration by certified facilities .

How do substituents on the quinoline core influence target binding and selectivity?

Q. Advanced

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., isopropyl, trifluoromethyl) to correlate structural features with activity .

- Pharmacophore modeling : Identify critical moieties (e.g., amine group for hydrogen bonding) using software like Schrödinger .

- Crystallographic analysis : Resolve ligand-protein co-crystal structures to map binding interactions (e.g., π-π stacking with EGFR’s hydrophobic pocket) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.